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Compound of Interest

Compound Name: UNC1062

Cat. No.: B569205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of UNC1062, a potent and selective MERTK

inhibitor, with other significant MERTK inhibitors: MRX-2843, Merestinib, and Sitravatinib. The

information is intended to assist researchers in evaluating these compounds for their studies by

presenting key experimental data, methodologies, and pathway interactions in a clear and

accessible format.

MERTK Signaling Pathway
The following diagram illustrates the central role of MERTK in intracellular signaling cascades

that promote cell survival, proliferation, and migration. Understanding this pathway is crucial for

appreciating the mechanism of action of MERTK inhibitors.
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Caption: MERTK signaling pathway overview.
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Biochemical Potency and Selectivity
The following tables summarize the in vitro biochemical potency and selectivity of UNC1062
and its comparators against MERTK and a selection of other kinases.

Table 1: MERTK Inhibition Potency
Compound

IC50 (nM) for
MERTK

Ki (nM) for MERTK Reference

UNC1062 1.1 0.33 [1][2]

MRX-2843 1.3 - [3]

Merestinib 10 2 (for c-Met) [4]

Sitravatinib - - -

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to

reduce the activity of a kinase by 50%. A lower IC50 value indicates a more potent inhibitor. Ki

(Inhibition constant) is another measure of inhibitor potency.

Table 2: Kinase Selectivity Profile
Compound

Other Kinases Inhibited
(IC50 in nM)

Reference

UNC1062 Axl (85), Tyro3 (60) [2]

MRX-2843 FLT3 (0.64) [3]

Merestinib

c-Met (Ki=2), MST1R (11),

FLT3 (7), AXL (2), TEK (63),

ROS1, DDR1/2 (0.1/7),

MKNK1/2 (7)

[4]

Sitravatinib
TYRO3, AXL, VEGFR2, MET,

RET, KIT
[5][6]

Cellular Activity
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This section details the effects of the MERTK inhibitors on cancer cells in vitro, including

inhibition of cell growth and induction of apoptosis.

Table 3: Cellular Assay Data
Compound Cell Line(s) Cellular Effect

Effective
Concentration

Reference

UNC1062
697 (pre-B

leukemia)

Inhibition of

MERTK

phosphorylation

IC50 = 6.4 nM [2]

BT-12 (rhabdoid

tumor), A549,

Colo699

(NSCLC)

Inhibition of

colony formation
~1.0 µM [2]

OCI/AML5,

TMD7 (AML)

Suppressed cell

growth, induced

apoptosis

- [7]

MRX-2843 Kasumi-1 (AML)

Inhibition of

MERTK

phosphorylation

10-100 nM [3]

NOMO-1 (AML)
Inhibition of cell

proliferation
IC50 = 143.5 nM [3]

NOMO-1 (AML)
Induction of

apoptosis
150-300 nM [3]

Kasumi-1,

NOMO-1 (AML)

Inhibition of

colony formation
50-100 nM [3]

Merestinib H460 (NSCLC)

Inhibition of MET

auto-

phosphorylation

IC50 = 35.2 nM [4]

S114

Inhibition of MET

auto-

phosphorylation

IC50 = 59.2 nM [4]
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Pharmacokinetics
The pharmacokinetic properties of these inhibitors, including oral bioavailability and half-life,

are crucial for their potential in vivo applications.

Table 4: Pharmacokinetic Parameters

Compound Species
Oral
Bioavailabil
ity (%)

Half-life
(t1/2)

Cmax Reference

UNC1062 - - - - -

MRX-2843 Mouse 78% 4.4 hours
1.3 µM (at 3

mg/kg)
[3]

Merestinib Mouse - 2.9 hours - [8]

Non-human

primate
- 14.3 hours - [8]

Sitravatinib Human -
42.1 - 51.5

hours
- [5]

Experimental Protocols
Below are descriptions of the general methodologies used in the cited studies. For detailed,

step-by-step protocols, please refer to the original publications.

Biochemical Kinase Assays (IC50/Ki Determination)
A common workflow for determining the biochemical potency of a kinase inhibitor is outlined

below.
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Caption: General workflow for a biochemical kinase assay.

General Principle: The assay measures the ability of a compound to inhibit the enzymatic

activity of purified MERTK. This is typically done by quantifying the phosphorylation of a

substrate by the kinase in the presence of varying concentrations of the inhibitor.

UNC1062 IC50/Ki Determination: For UNC1062, Morrison tight-binding inhibition studies

were used to determine the Ki value.[2] The IC50 values were determined from assays

performed at the ATP Km.[2]

Cellular Phosphorylation Assays
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General Principle: These assays assess the ability of an inhibitor to block the

phosphorylation of MERTK and its downstream targets within a cellular context.

Method for UNC1062 and MRX-2843:

Cells (e.g., 697 leukemia cells for UNC1062, Kasumi-1 AML cells for MRX-2843) are

treated with various concentrations of the inhibitor for a specified time (e.g., 1 hour).[2][3]

To stabilize the phosphorylated form of MERTK, a phosphatase inhibitor (e.g.,

pervanadate) is added.[2][9]

Cells are lysed, and MERTK protein is immunoprecipitated.[2][9]

Phosphorylated MERTK and total MERTK levels are detected by immunoblotting (Western

blot).[2][9]

The ratio of phosphorylated MERTK to total MERTK is quantified to determine the

inhibitory effect.

Cell Proliferation and Apoptosis Assays
Cell Proliferation (MRX-2843): NOMO-1 cells were treated with MRX-2843, and the relative

cell numbers were measured to determine the IC50 for cell proliferation inhibition.[3]

Apoptosis (MRX-2843): NOMO-1 cells were treated with MRX-2843, and the percentage of

apoptotic and dead cells was determined by flow cytometry.[3]

Colony Formation Assay (UNC1062 and MRX-2843):

Cells are cultured in soft agar, which only allows anchorage-independent growth (a

hallmark of cancer cells).

The cells are treated with the inhibitor.[2][3]

After a period of incubation (e.g., 14-21 days), the number of colonies formed is counted.

[2][3]

In Vivo Xenograft Studies
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General Principle: These studies evaluate the anti-tumor efficacy of the inhibitors in animal

models.

Method for MRX-2843:

Human AML cell lines were transplanted into immunodeficient mice to establish orthotopic

xenografts.[9]

Mice were treated with MRX-2843 or a vehicle control, typically via oral gavage.[3]

The primary endpoint is often overall survival.[9]

Pharmacokinetic Studies
General Principle: These studies determine how a drug is absorbed, distributed,

metabolized, and excreted by the body.

Method for MRX-2843: The compound was administered to mice at a specific dose (e.g., 3

mg/kg), and blood samples were collected at various time points to measure the drug

concentration.[3] This data was used to calculate parameters like oral bioavailability, Cmax,

and half-life.[3]

Summary and Conclusion
This guide provides a comparative overview of UNC1062 and other MERTK inhibitors based on

currently available data.

UNC1062 stands out for its high potency and selectivity for MERTK over other TAM family

kinases in biochemical assays.[2] It has demonstrated cellular activity by inhibiting MERTK

phosphorylation and colony formation.[2]

MRX-2843 is a potent dual inhibitor of MERTK and FLT3, showing both in vitro cellular

efficacy and in vivo anti-tumor activity in AML models.[3][9] It also exhibits good oral

bioavailability in mice.[3]

Merestinib is a multi-kinase inhibitor with activity against MERTK, c-Met, and several other

kinases.[4] Its broader target profile may offer advantages in certain contexts but could also

lead to off-target effects.
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Sitravatinib is another multi-kinase inhibitor targeting the TAM family, VEGFR2, and other

RTKs.[5] It has been investigated in clinical trials and has a long half-life in humans.[5]

The choice of inhibitor will depend on the specific research question. For studies requiring a

highly selective MERTK probe, UNC1062 is a strong candidate. For investigating the combined

inhibition of MERTK and FLT3, MRX-2843 is a relevant tool. Merestinib and Sitravatinib are

suitable for exploring the effects of broader kinase inhibition. Further research and head-to-

head studies will be necessary to fully elucidate the comparative therapeutic potential of these

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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